molecular formula C20H20N2O3S B2479109 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide CAS No. 899732-76-4

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

Cat. No.: B2479109
CAS No.: 899732-76-4
M. Wt: 368.45
InChI Key: LASFWWNHITXLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide ( 899732-76-4) is a synthetic small molecule with a molecular formula of C20H20N2O3S and a molecular weight of 368.45 g/mol . This chemical features a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many pharmacologically active compounds . The structure is elaborated with a 4-(p-tolylthio)butanamido substituent and a critical carboxamide group at the 2-position, which can be strategically utilized for further chemical derivatization or to influence the compound's binding affinity and selectivity toward biological targets . Benzofuran-2-carboxamide derivatives are a class of compounds of significant interest in scientific research. They have been extensively studied as modulators of amyloid-β (Aβ42) aggregation, demonstrating an ability to either inhibit or accelerate fibril formation, making them valuable pharmacological tools for investigating Alzheimer's disease mechanisms . Related analogues have also shown promising neuroprotective effects, rescuing mouse hippocampal neuronal cells from Aβ42-induced cytotoxicity and providing protection against NMDA-induced excitotoxicity, which is relevant to stroke and neurodegenerative disorders . Furthermore, benzofuran-based small molecules are frequently explored in drug discovery for their potential as enzyme inhibitors and receptor modulators due to their planar, aromatic structure that facilitates interaction with biological targets . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for pharmaceutical development and biological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-8-10-14(11-9-13)26-12-4-7-17(23)22-18-15-5-2-3-6-16(15)25-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFWWNHITXLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2-Cyanobenzofuran

Reaction of 2-cyanobenzofuran with acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O₂) aqueous solutions yields 2-carboxybenzofuran, which is then converted to the amide using ammonium chloride or gaseous ammonia. For example:
$$
\text{2-Cyanobenzofuran} \xrightarrow{\text{HCl/H}2\text{O}} \text{2-Carboxybenzofuran} \xrightarrow{\text{NH}3} \text{2-Carboxamide} \quad
$$
Yields for this step typically range from 70–85%, depending on reaction time and temperature.

Direct Amidation Using Activated Intermediates

Alternatively, 2-carboxybenzofuran is converted to an acid chloride (using thionyl chloride or oxalyl chloride) and reacted with ammonia:
$$
\text{2-Carboxybenzofuran} \xrightarrow{\text{SOCl}2} \text{2-Carbamoyl Chloride} \xrightarrow{\text{NH}3} \text{2-Carboxamide} \quad
$$
This method avoids nitrile intermediates and achieves higher purity (>95%) but requires stringent moisture control.

Synthesis of 4-(p-Tolylthio)butanamido Moiety

The 4-(p-tolylthio)butanamido side chain is constructed through thioether formation and amidation:

Thioether Formation

p-Toluenethiol reacts with 4-bromobutanoyl chloride in the presence of a base (e.g., triethylamine) to form 4-(p-tolylthio)butanoyl chloride:
$$
\text{p-Toluenethiol} + \text{Br(CH}2\text{)}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{p-Tolyl-S-(CH}2\text{)}_3\text{COCl} \quad
$$
The reaction proceeds at 0–25°C with yields exceeding 90%.

Amidation of the Thioether Intermediate

The acyl chloride is treated with ammonium hydroxide to form 4-(p-tolylthio)butanamide:
$$
\text{p-Tolyl-S-(CH}2\text{)}3\text{COCl} \xrightarrow{\text{NH}4\text{OH}} \text{p-Tolyl-S-(CH}2\text{)}3\text{CONH}2 \quad
$$
This step is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Coupling of Benzofuran and Thioetheramide Moieties

The final step involves coupling the 3-amino group of benzofuran-2-carboxamide with 4-(p-tolylthio)butanoyl chloride. Two coupling strategies are prevalent:

Schotten-Baumann Reaction

The 3-aminobenzofuran-2-carboxamide is reacted with 4-(p-tolylthio)butanoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate:
$$
\text{3-NH}2\text{-Benzofuran} + \text{p-Tolyl-S-(CH}2\text{)}3\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Target Compound} \quad
$$
Yields range from 65–75%, with purification via recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
$$
\text{3-NH}2\text{-Benzofuran} + \text{p-Tolyl-S-(CH}2\text{)}_3\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad
$$
This method offers higher yields (80–90%) but requires anhydrous conditions.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Characterization includes:

  • NMR : Distinct peaks for benzofuran protons (δ 6.8–7.5 ppm), p-tolyl group (δ 2.3 ppm, singlet), and amide NH (δ 6.5–7.0 ppm).
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry : Molecular ion peak at m/z 383.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 65–75 95–98 Simple setup, aqueous conditions Moderate yields, byproduct formation
EDC/HOBt Coupling 80–90 98–99 High efficiency, mild conditions Costly reagents, moisture-sensitive
Nitrile Hydrolysis 70–85 90–95 Avoids acyl chlorides Multiple steps, longer reaction time

Chemical Reactions Analysis

Types of Reactions

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of amyloid beta (Aβ42) aggregation, which is relevant to Alzheimer’s disease research.

    Medicine: Explored for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate amyloid beta (Aβ42) aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease . The compound’s ability to inhibit or accelerate Aβ42 aggregation is influenced by the orientation of its bicyclic aromatic rings . Additionally, it provides neuroprotection to neuronal cells against Aβ42-induced cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzofuran-2-carboxamide: Another benzofuran derivative with similar biological activities.

    N-phenylbenzo[b]thiophene-2-carboxamide: A related compound with comparable properties.

Uniqueness

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide stands out due to its specific substitution pattern and the presence of the p-tolylthio group, which imparts unique chemical and biological properties. Its ability to modulate amyloid beta aggregation and provide neuroprotection highlights its potential as a valuable tool in Alzheimer’s disease research .

Biological Activity

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities, combined with a p-tolylthio group and an amide functionality. The structural formula can be represented as follows:

C16H19NO2S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

This unique structure may contribute to its interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Neuroprotective Effects : Compounds derived from benzofuran have shown neuroprotective properties, particularly against excitotoxic damage in neuronal cells. For example, derivatives with specific substitutions have demonstrated significant protection against NMDA-induced cell death .
  • Antioxidant Activity : Some studies have highlighted the ability of benzofuran derivatives to scavenge reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related disorders .
  • Anticancer Properties : Similar benzofuran derivatives have been found to exhibit cytotoxic effects on various cancer cell lines by inhibiting NF-kappa B activity, which plays a crucial role in cancer progression .

Research Findings and Case Studies

Several studies have explored the biological activity of benzofuran derivatives, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMechanism
1f (Benzofuran derivative)NeuroprotectiveNMDA receptor antagonism
1j (Benzofuran derivative)AntioxidantROS scavenging
KL-1156 (Benzofuran derivative)AnticancerNF-kappa B inhibition
  • Neuroprotection : In a study evaluating a series of benzofuran derivatives, compound 1f exhibited potent neuroprotective effects comparable to memantine at concentrations as low as 30 μM . This suggests that structural modifications can enhance neuroprotective efficacy.
  • Antioxidant Activity : Compound 1j demonstrated significant antioxidant properties by scavenging DPPH radicals and inhibiting lipid peroxidation in rat brain homogenates, highlighting the importance of specific functional groups in enhancing antioxidant capacity .
  • Anticancer Activity : Research on novel benzofuran derivatives indicated strong cytotoxicity against multiple cancer cell lines, with low micromolar IC50 values observed. The mechanism was linked to the inhibition of NF-kappa B transcriptional activity, which is crucial for cancer cell survival .

Q & A

Q. What are the primary synthetic routes for 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

Benzofuran-2-carboxylic acid preparation : Cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid .

Amide coupling : Reaction of the benzofuran core with 4-(p-tolylthio)butanoic acid derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Thioether formation : Introduction of the p-tolylthio group via nucleophilic substitution or oxidative coupling .

Q. Optimization Parameters :

  • Temperature : Higher temperatures (80–120°C) accelerate coupling but risk side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility .
  • Catalysts : Pd-based catalysts improve regioselectivity in C–H activation steps .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
Benzofuran formationPolyphosphoric acidToluene12065–70
Amide couplingDCC/DMAPDMF2580–85
Thioether introductionp-Toluenethiol, CuIDCM4070–75

Q. How is the structural integrity of this compound validated?

Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.9 ppm), amide NH (δ 8.2–8.5 ppm), and p-tolyl methyl (δ 2.3 ppm) confirm substituents .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) verify carboxamide and thioether groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.12) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of this compound?

Competing pathways include:

  • Oversubstitution : Excess p-toluenethiol leads to di-thioether byproducts (mitigated by stoichiometric control) .
  • Hydrolysis : Amide bonds may hydrolyze under acidic conditions (avoided by using anhydrous solvents) .
  • Pd-catalyzed side reactions : Unoptimized Pd catalysts (e.g., Pd(OAc)₂) may cause aryl scrambling (addressed with ligand systems like XPhos) .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-thioether derivativeExcess thiol reagentStrict stoichiometric control
Hydrolyzed amideMoisture in reactionAnhydrous conditions, molecular sieves
Dehalogenated productsReductive Pd intermediatesUse of oxidizing agents (e.g., CuI)

Q. What mechanistic insights exist for the Pd-catalyzed C–H activation steps in benzofuran functionalization?

Pd-mediated C–H arylation proceeds via:

Oxidative Addition : Pd(0) inserts into the C–X bond (X = Br, I) of aryl halides.

Transmetallation : Thiolate ligands transfer to Pd.

Reductive Elimination : Pd(II) forms the C–S bond, regenerating Pd(0) .
Key Evidence :

  • Kinetic isotope effects (KIE > 1) confirm C–H cleavage as the rate-limiting step .
  • DFT studies highlight the role of electron-donating groups (e.g., methoxy) in stabilizing transition states .

Q. How does the p-Tolylthio substituent influence the compound’s bioactivity?

Structure-Activity Relationship (SAR) Findings :

  • Lipophilicity : The p-tolylthio group enhances membrane permeability (logP increased by ~1.5 vs. unsubstituted analogs) .
  • Electron Effects : Electron-rich thioethers improve binding to cysteine-rich targets (e.g., kinases) via sulfur-π interactions .
  • Metabolic Stability : Thioether oxidation to sulfones reduces activity, prompting derivatization (e.g., fluorination) to block metabolic pathways .

Q. Table 3: Bioactivity Comparison of Derivatives

DerivativeTarget Affinity (IC₅₀, nM)logPMetabolic Half-life (h)
Parent compound120 ± 153.22.5
Sulfone analog>10002.86.0
Fluoro-substituted95 ± 103.54.2

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Challenges :

  • Co-elution in HPLC : Thioether byproducts often co-elute with the target compound (resolved using UPLC with BEH C18 columns) .
  • Mass Spectra Overlap : Isomeric impurities (e.g., ortho vs. para substitution) require tandem MS/MS for differentiation .
  • Low Abundance : Impurities <0.1% necessitate sensitive detectors (e.g., charged aerosol detection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.